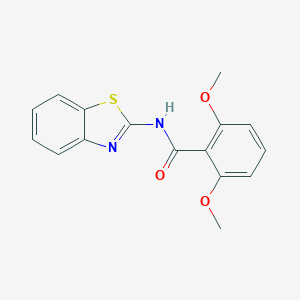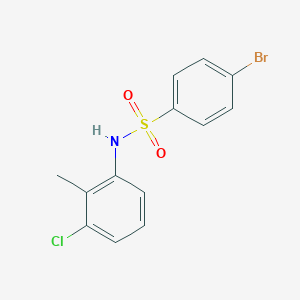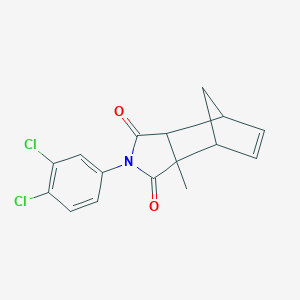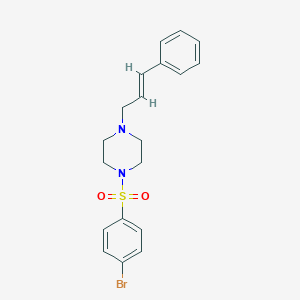![molecular formula C13H11N9O4 B392889 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392889.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including an amino group, a nitro group, and a triazole ring, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 1,2,3-triazole ring:
Introduction of the oxadiazole ring: The oxadiazole ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazides and nitriles.
Functionalization with amino and nitro groups: The amino group can be introduced via nucleophilic substitution reactions, while the nitro group can be added through nitration reactions using reagents like nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the amino group could yield a nitroso or nitro derivative.
Applications De Recherche Scientifique
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and explosives, due to its energetic properties.
Mécanisme D'action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets through its functional groups. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the triazole and oxadiazole rings can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar structure but with different substitution patterns.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Contains a hydroxy and methoxy group instead of a nitro group.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-{2-nitrobenzylidene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C13H11N9O4 |
|---|---|
Poids moléculaire |
357.28g/mol |
Nom IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C13H11N9O4/c1-7-10(16-20-21(7)12-11(14)18-26-19-12)13(23)17-15-6-8-4-2-3-5-9(8)22(24)25/h2-6H,1H3,(H2,14,18)(H,17,23)/b15-6+ |
Clé InChI |
UVWPEGXISGSZRC-GIDUJCDVSA-N |
SMILES isomérique |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole](/img/structure/B392806.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B392808.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B392809.png)
![2-(2-bromophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392810.png)
![4-(5-{[(5E)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B392812.png)

![4-(4-Chlorophenyl)-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B392816.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B392820.png)
![2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392823.png)


![ethyl 5-[4-(dimethylamino)phenyl]-2-{3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B392826.png)
![Hexyl 4-[(diphenylacetyl)amino]benzoate](/img/structure/B392829.png)
